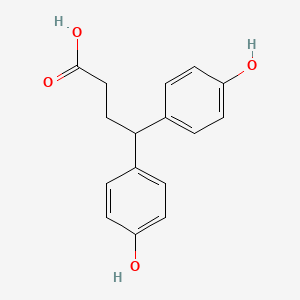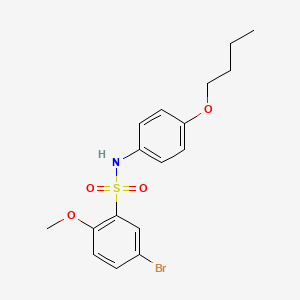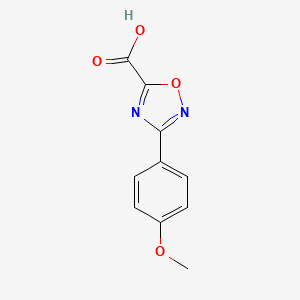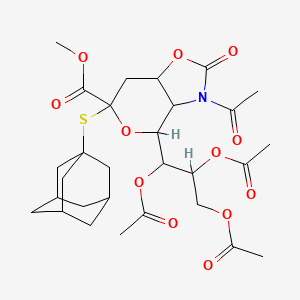![molecular formula C9H4ClIN2S B12275838 4-Chloro-2-iodo-3-methylthieno[2,3-b]pyridine-5-carbonitrile CAS No. 930293-15-5](/img/structure/B12275838.png)
4-Chloro-2-iodo-3-methylthieno[2,3-b]pyridine-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-iodo-3-methylthieno[2,3-b]pyridine-5-carbonitrile is a heterocyclic compound with the molecular formula C9H4ClIN2S and a molecular weight of 334.56 g/mol . This compound is characterized by the presence of chlorine, iodine, and a nitrile group attached to a thieno[2,3-b]pyridine ring system. It is primarily used for research and development purposes in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-iodo-3-methylthieno[2,3-b]pyridine-5-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One common method involves the iodination of 4-chloro-3-methylthieno[2,3-b]pyridine-5-carbonitrile using iodine and a suitable oxidizing agent under controlled conditions . The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity while ensuring cost-effectiveness and safety.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-iodo-3-methylthieno[2,3-b]pyridine-5-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The presence of halogens makes it suitable for coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts (Pd) with bases like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized thieno[2,3-b]pyridine derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
4-Chloro-2-iodo-3-methylthieno[2,3-b]pyridine-5-carbonitrile has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of kinase inhibitors or other therapeutic agents.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-iodo-3-methylthieno[2,3-b]pyridine-5-carbonitrile is not well-defined, as it is primarily used as an intermediate in chemical synthesis. its biological effects, if any, would likely involve interactions with specific molecular targets, such as enzymes or receptors, through its functional groups. The exact pathways and targets would depend on the specific application and the derivatives formed from this compound.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-2-iodo-5-trifluoromethyl-1-(2-trimethylsilanyl-ethoxymethyl)-1H-pyrrolo[2,3-b]pyridine: Similar structure with additional trifluoromethyl and trimethylsilanyl-ethoxymethyl groups.
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile: Lacks the iodine atom but has a similar core structure.
Uniqueness
4-Chloro-2-iodo-3-methylthieno[2,3-b]pyridine-5-carbonitrile is unique due to the presence of both chlorine and iodine atoms, which provide versatility in chemical reactions. This dual halogenation allows for a wide range of functionalization and coupling possibilities, making it a valuable intermediate in synthetic chemistry.
Propiedades
Número CAS |
930293-15-5 |
|---|---|
Fórmula molecular |
C9H4ClIN2S |
Peso molecular |
334.56 g/mol |
Nombre IUPAC |
4-chloro-2-iodo-3-methylthieno[2,3-b]pyridine-5-carbonitrile |
InChI |
InChI=1S/C9H4ClIN2S/c1-4-6-7(10)5(2-12)3-13-9(6)14-8(4)11/h3H,1H3 |
Clave InChI |
WJBGRENDLJDAAL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC2=NC=C(C(=C12)Cl)C#N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 5-((ethoxycarbonyl)Methyl)-9-broMo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B12275756.png)

![2-[(4-fluorophenyl)sulfanyl]-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}acetamide](/img/structure/B12275766.png)
![4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12275770.png)
![(E)-N-[2-(4-Chlorophenyl)ethenyl]morpholine](/img/structure/B12275771.png)

![5-(2-Amino-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol;hydrochloride](/img/structure/B12275780.png)


![4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid](/img/structure/B12275804.png)
![3-(1H-pyrazol-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B12275810.png)
![2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12275813.png)

![7-fluoro-3-{[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12275819.png)
